Poly-L-aspartate Poly-L-aspartate Aspartic Acid is a non-essential amino acid in humans, Aspartic Acid has an overall negative charge and plays an important role in the synthesis of other amino acids and in the citric acid and urea cycles. Asparagine, arginine, lysine, methionine, isoleucine, and some nucleotides are synthesized from aspartic acid. Aspartic acid also serves as a neurotransmitter. (NCI04)
L-Aspartic acid, also known as L-aspartate or 2-aminosuccinate, belongs to the class of organic compounds known as aspartic acid and derivatives. Aspartic acid and derivatives are compounds containing an aspartic acid or a derivative thereof resulting from reaction of aspartic acid at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom. L-Aspartic acid exists as a solid, soluble (in water), and a moderately acidic compound (based on its pKa). L-Aspartic acid has been found throughout all human tissues, and has also been detected in most biofluids, including blood, breast milk, saliva, and sweat. Within the cell, L-aspartic acid is primarily located in the cytoplasm and mitochondria. L-Aspartic acid exists in all eukaryotes, ranging from yeast to humans. L-Aspartic acid participates in a number of enzymatic reactions. In particular, L-Aspartic acid and oxoglutaric acid can be converted into oxalacetic acid and L-glutamic acid through its interaction with the enzyme aspartate aminotransferase, mitochondrial. In addition, 5-Amino-1-(5-phospho-D-ribosyl)imidazole-4-carboxylate and L-aspartic acid can be converted into saicar through its interaction with the enzyme multifunctional protein ADE2. In humans, L-aspartic acid is involved in the homocarnosinosis pathway, the aspartate metabolism pathway, the arginine and proline metabolism pathway, and the thioguanine action pathway. L-Aspartic acid is also involved in several metabolic disorders, some of which include the canavan disease pathway, 4-hydroxybutyric aciduria/succinic semialdehyde dehydrogenase deficiency, adenosine deaminase deficiency, and the hyperinsulinism-hyperammonemia syndrome pathway. Outside of the human body, L-aspartic acid can be found in a number of food items such as black elderberry, irish moss, black cabbage, and mammee apple. This makes L-aspartic acid a potential biomarker for the consumption of these food products.
L-aspartic acid is the L-enantiomer of aspartic acid. It has a role as an Escherichia coli metabolite, a mouse metabolite and a neurotransmitter. It is an aspartate family amino acid, a proteinogenic amino acid, an aspartic acid and a L-alpha-amino acid. It is a conjugate acid of a L-aspartate(1-). It is an enantiomer of a D-aspartic acid.
Brand Name: Vulcanchem
CAS No.: 25608-40-6
VCID: VC0179476
InChI: InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/t2-/m0/s1
SMILES: C(C(C(=O)O)N)C(=O)O
Molecular Formula: C4H7NO4
Molecular Weight: 133.1 g/mol

Poly-L-aspartate

CAS No.: 25608-40-6

Main Products

VCID: VC0179476

Molecular Formula: C4H7NO4

Molecular Weight: 133.1 g/mol

Poly-L-aspartate - 25608-40-6

CAS No. 25608-40-6
Product Name Poly-L-aspartate
Molecular Formula C4H7NO4
Molecular Weight 133.1 g/mol
IUPAC Name (2S)-2-aminobutanedioic acid
Standard InChI InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/t2-/m0/s1
Standard InChIKey CKLJMWTZIZZHCS-REOHCLBHSA-N
Isomeric SMILES C([C@@H](C(=O)O)N)C(=O)O
SMILES C(C(C(=O)O)N)C(=O)O
Canonical SMILES C(C(C(=O)O)N)C(=O)O
Colorform White, crystalline solid
Orthorhombic bisphenoidal leaflets or rods
Density 1.6603 at 13 °C
1.7 g/cm³
Melting Point 270 °C
272.5 °C
Mp 269-271 ° dec.
270-271 °C
270°C
Physical Description Liquid
Solid
COLOURLESS CRYSTALS.
White crystals or crystalline powder; odourless
Description Aspartic Acid is a non-essential amino acid in humans, Aspartic Acid has an overall negative charge and plays an important role in the synthesis of other amino acids and in the citric acid and urea cycles. Asparagine, arginine, lysine, methionine, isoleucine, and some nucleotides are synthesized from aspartic acid. Aspartic acid also serves as a neurotransmitter. (NCI04)
L-Aspartic acid, also known as L-aspartate or 2-aminosuccinate, belongs to the class of organic compounds known as aspartic acid and derivatives. Aspartic acid and derivatives are compounds containing an aspartic acid or a derivative thereof resulting from reaction of aspartic acid at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom. L-Aspartic acid exists as a solid, soluble (in water), and a moderately acidic compound (based on its pKa). L-Aspartic acid has been found throughout all human tissues, and has also been detected in most biofluids, including blood, breast milk, saliva, and sweat. Within the cell, L-aspartic acid is primarily located in the cytoplasm and mitochondria. L-Aspartic acid exists in all eukaryotes, ranging from yeast to humans. L-Aspartic acid participates in a number of enzymatic reactions. In particular, L-Aspartic acid and oxoglutaric acid can be converted into oxalacetic acid and L-glutamic acid through its interaction with the enzyme aspartate aminotransferase, mitochondrial. In addition, 5-Amino-1-(5-phospho-D-ribosyl)imidazole-4-carboxylate and L-aspartic acid can be converted into saicar through its interaction with the enzyme multifunctional protein ADE2. In humans, L-aspartic acid is involved in the homocarnosinosis pathway, the aspartate metabolism pathway, the arginine and proline metabolism pathway, and the thioguanine action pathway. L-Aspartic acid is also involved in several metabolic disorders, some of which include the canavan disease pathway, 4-hydroxybutyric aciduria/succinic semialdehyde dehydrogenase deficiency, adenosine deaminase deficiency, and the hyperinsulinism-hyperammonemia syndrome pathway. Outside of the human body, L-aspartic acid can be found in a number of food items such as black elderberry, irish moss, black cabbage, and mammee apple. This makes L-aspartic acid a potential biomarker for the consumption of these food products.
L-aspartic acid is the L-enantiomer of aspartic acid. It has a role as an Escherichia coli metabolite, a mouse metabolite and a neurotransmitter. It is an aspartate family amino acid, a proteinogenic amino acid, an aspartic acid and a L-alpha-amino acid. It is a conjugate acid of a L-aspartate(1-). It is an enantiomer of a D-aspartic acid.
Related CAS 1115-63-5 (mono-potassium salt)
14007-45-5 (potassium salt)
17090-93-6 (hydrochloride salt)
2001-89-0 (di-potassium salt)
2068-80-6 (magnesium (2:1) salt)
21059-46-1 (calcium salt)
3792-50-5 (mono-hydrochloride salt)
39162-75-9 (calcium (2:1) salt)
5598-53-8 (di-hydrochloride salt)
Solubility 5390 mg/L (at 25 °C)
5.36 mg/mL at 25 °C
1 g in 222.2 ml water at 20 °C; 1 g in 149.9 ml water at 30 °C; more sol in salt soln; sol in acids, alkalies
Insoluble in ethanol, ethyl ether, benzene; soluble in dilute HCl, pyridine
In water, 5,360 mg/L at 25 °C
5.39 mg/mL
Solubility in water, g/100ml: 0.45
Slightly soluble in water; Insoluble in ether
Insoluble (in ethanol)
Synonyms (+-)-Aspartic Acid
(R,S)-Aspartic Acid
Ammonium Aspartate
Aspartate
Aspartate Magnesium Hydrochloride
Aspartate, Ammonium
Aspartate, Calcium
Aspartate, Dipotassium
Aspartate, Disodium
Aspartate, Magnesium
Aspartate, Monopotassium
Aspartate, Monosodium
Aspartate, Potassium
Aspartate, Sodium
Aspartic Acid
Aspartic Acid, Ammonium Salt
Aspartic Acid, Calcium Salt
Aspartic Acid, Dipotassium Salt
Aspartic Acid, Disodium Salt
Aspartic Acid, Hydrobromide
Aspartic Acid, Hydrochloride
Aspartic Acid, Magnesium (1:1) Salt, Hydrochloride, Trihydrate
Aspartic Acid, Magnesium (2:1) Salt
Aspartic Acid, Magnesium-Potassium (2:1:2) Salt
Aspartic Acid, Monopotassium Salt
Aspartic Acid, Monosodium Salt
Aspartic Acid, Potassium Salt
Aspartic Acid, Sodium Salt
Calcium Aspartate
Dipotassium Aspartate
Disodium Aspartate
L Aspartate
L Aspartic Acid
L-Aspartate
L-Aspartic Acid
Magnesiocard
Magnesium Aspartate
Mg-5-Longoral
Monopotassium Aspartate
Monosodium Aspartate
Potassium Aspartate
Sodium Aspartate
Vapor Pressure 2.6X10-7 mm Hg at 25 °C (est)
PubChem Compound 5960
Last Modified Nov 11 2021
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